Einecs 298-175-3

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 298-175-3 is a chemical identifier for a compound listed in the EU’s inventory of commercially available substances. Comparative analyses of such compounds are critical for predicting toxicity, environmental impact, and industrial applications, particularly when leveraging computational methods like Read-Across Structure Activity Relationships (RASAR) .

Properties

CAS No. |

93778-39-3 |

|---|---|

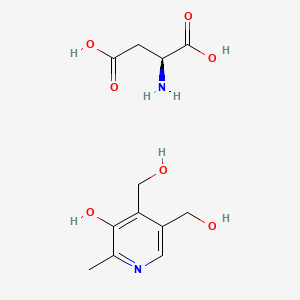

Molecular Formula |

C12H18N2O7 |

Molecular Weight |

302.28 g/mol |

IUPAC Name |

(2S)-2-aminobutanedioic acid;4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol |

InChI |

InChI=1S/C8H11NO3.C4H7NO4/c1-5-8(12)7(4-11)6(3-10)2-9-5;5-2(4(8)9)1-3(6)7/h2,10-12H,3-4H2,1H3;2H,1,5H2,(H,6,7)(H,8,9)/t;2-/m.0/s1 |

InChI Key |

GZIJVBKRKQPECN-WNQIDUERSA-N |

Isomeric SMILES |

CC1=NC=C(C(=C1O)CO)CO.C([C@@H](C(=O)O)N)C(=O)O |

Canonical SMILES |

CC1=NC=C(C(=C1O)CO)CO.C(C(C(=O)O)N)C(=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Einecs 298-175-3 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction reactions .

Scientific Research Applications

Einecs 298-175-3 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used in studies related to cellular processes and molecular interactions. In medicine, the compound could be investigated for its potential therapeutic effects. Additionally, it has industrial applications, such as in the production of materials and chemicals .

Mechanism of Action

The mechanism of action of Einecs 298-175-3 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structurally Similar Compounds and Properties

Notes:

- Structural Features : All analogs share a halogenated heterocyclic core, contributing to reactivity and bioactivity.

- Functional Similarity : Used in agrochemicals, pharmaceuticals, and materials science due to their electron-deficient aromatic systems.

- Toxicity Trends : Lower LD50 values correlate with higher chlorine content and steric complexity .

Table 2: Coverage of EINECS 298-175-3 Analogs via RASAR Models

| Labeled Compounds (Annex VI) | Covered EINECS Compounds | Coverage Efficiency (%) | Key Toxicity Endpoints Predicted |

|---|---|---|---|

| 1,387 | 33,000 | 95% | Carcinogenicity, Mutagenicity |

Findings :

- A small subset of labeled compounds (1,387) effectively predicts hazards for 95% of EINECS substances, reducing experimental costs .

- This compound analogs show moderate to high risks of bioaccumulation and aquatic toxicity due to halogen content .

Research Implications

- Regulatory Efficiency : RASAR models enable rapid prioritization of high-risk EINECS compounds for regulatory review .

- Industrial Applications : Structural analogs of this compound are valuable in drug discovery but require substitution of chlorine groups to mitigate toxicity .

- Limitations : Similarity thresholds (>70%) may exclude functionally relevant analogs with divergent structures, necessitating hybrid approaches (e.g., 3D pharmacophore modeling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.